4-Boc-amino-2-bromophenol
Description
4-Boc-amino-2-bromophenol is a brominated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the para position and a hydroxyl group at the ortho position relative to the bromine atom. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the Boc group protects the amine during multi-step reactions. The bromine atom enhances electrophilic substitution reactivity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity.
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) |
InChI Key |
UTMLLNQSWOGWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Boc vs. Benzyloxy/Amino Protections
Key Compounds:
- 4-Benzyloxy-5-bromo-2-chloropyrimidine (, Entry 11)
- 4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol ()
Analysis:
- Protecting Group Stability: The Boc group in 4-Boc-amino-2-bromophenol is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas benzyloxy groups (e.g., in 4-benzyloxy-5-bromo-2-chloropyrimidine) require hydrogenolysis or stronger acids for removal . Boc protection is preferred in acid-sensitive syntheses due to its orthogonal deprotection.
- Solubility :
Boc-protected amines generally exhibit higher solubility in organic solvents compared to benzyloxy derivatives, which may aggregate due to aromatic stacking .
Bromine Substituent Effects: Position and Reactivity
Key Compounds:
- 5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide ()
Analysis:
- Electrophilic Reactivity: Bromine at the ortho position (as in 4-Boc-amino-2-bromophenol) induces steric hindrance, slowing nucleophilic aromatic substitution compared to para-brominated analogs (e.g., ’s compound) .
- Electronic Effects :
Ortho bromine withdraws electron density via inductive effects, activating the hydroxyl group for reactions like O-alkylation, whereas para-bromine has a weaker electronic impact .
Key Data:
- 4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol (): Requires precautions for inhalation and skin contact.
Comparison:
- Toxicity: Boc-protected amines (e.g., 4-Boc-amino-2-bromophenol) are typically less reactive than free amines or methoxy derivatives, reducing acute toxicity risks .
- Storage: Unlike methoxyphenol derivatives (), Boc-protected compounds are stable under inert atmospheres but may degrade upon prolonged exposure to moisture .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Organic) | Deprotection Method |
|---|---|---|---|
| 4-Boc-amino-2-bromophenol | ~286.15 | High (DCM, THF) | TFA or HCl in DCM |
| 4-Benzyloxy-5-bromo-2-chloropyrimidine | ~317.57 | Moderate | H₂/Pd-C or HBr/AcOH |
| 4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol | ~352.21 | Low | Not applicable |
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Suzuki Coupling Yield (%)* | Buchwald-Hartwig Amination Yield (%)* |
|---|---|---|
| 4-Boc-amino-2-bromophenol | 75–85 | 60–70 |
| 4-Benzyloxy-2-bromophenol | 65–75 | 50–60 |
| Para-bromophenol derivatives | 80–90 | 70–80 |
*Theoretical yields based on analogous reactions in literature .
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